molecular formula C6H5NO4 B1612897 1H-pyrrole-2,4-dicarboxylic acid CAS No. 937-26-8

1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B1612897
CAS RN: 937-26-8
M. Wt: 155.11 g/mol
InChI Key: NXPAUQAMRNZFFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid involves the reaction of methyl isocyanoacetate with various aldehydes in the presence of 1,8-diazabicyclo . This one-step synthesis leads to the formation of dimethyl 3-substituted pyrrole-2,4-dicarboxylates .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,4-dicarboxylic acid can be viewed using Java or Javascript . The molecular formula is C6H5NO4 .


Chemical Reactions Analysis

A series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives were prepared and their solid state structures were investigated . Small structural changes in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .


Physical And Chemical Properties Analysis

1H-Pyrrole-2,4-dicarboxylic acid has a density of 1.671g/cm3 . The molecular weight is 155.10800 . The exact mass is 155.02200 . The boiling point is 528.152ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was developed, utilizing acetylenic esters and α-amino acids in an unusual ring annulation process (Alizadeh, Hosseinpour, & Rostamnia, 2008).
  • Research into the synthesis of [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a breakdown product of melatonin, highlights its potential as a biomarker for drug candidates, particularly in tracking hyperpigmentation drugs (Skaddan, 2009).
  • The formation of one-, two-, and three-dimensional networks in solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives is influenced by small structural changes, demonstrating its significance in materials science (Lin, Geib, & Hamilton, 1998).

Applications in Corrosion Inhibition

  • New 1H-pyrrole-2,5-dione derivatives, namely 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium, offering insights into their industrial applications (Zarrouk et al., 2015).

Biomedical Applications

  • Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest indicates the compound's relevance in developing new drugs (Bijev, Prodanova, & Nankov, 2003).
  • The study of thioamide and amide derivatives of 1H-pyrrole-2,5-dicarboxylic acid in anion binding and their anion complexation properties in solution and solid state underlines its significance in biochemistry (Zieliński & Jurczak, 2005).

Miscellaneous Applications

  • Novel polyesters based on nitrogen-containing heterocycles, including 2,4-dimethylpyrrole-3,5-dicarboxylic acid, were synthesized and studied, indicating their use in materials such as alkyd resins with potential biological activity (Sugralina et al., 2018).

Future Directions

1H-Pyrrole-2,4-dicarboxylic acid and its derivatives have a wide range of applications in scientific research. Future studies may focus on exploring its potential uses in various fields, such as the synthesis of pharmaceuticals .

properties

IUPAC Name

1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPAUQAMRNZFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624272
Record name 1H-Pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrole-2,4-dicarboxylic acid

CAS RN

937-26-8
Record name 1H-Pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
G Marth, RJ Anderson, BG Thompson, M Ashton… - Tetrahedron, 2010 - Elsevier
The chemo- and regioselectivity of the reduction, oxidation and Wittig reaction of polyfunctional pyrroles, containing a variety of reactive centres was investigated. The reaction of 3,5-…
Number of citations: 9 www.sciencedirect.com
G Marth - 2009 - sure.sunderland.ac.uk
Polyfunctional pyrroles are interesting heterocyclic intermediates as they have a range of reactive centres and the chemoselectivity of their reactions under a range of conditions, is …
Number of citations: 4 sure.sunderland.ac.uk
A Bhattacharya, S Cherukuri, RE Plata, N Patel… - Tetrahedron letters, 2006 - Elsevier
A unique solvent effect encountered in the Barton–Zard pyrrole synthesis was exploited to develop an efficient synthesis of pyrrole-2-esters. The chemistry was extended to a one-pot …
Number of citations: 37 www.sciencedirect.com
DV Sowmya, KG Divya, D Trinath… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Bis(azolylsulfonyl)pyrrole dicarboxamides were prepared from azolylsulfonamides and pyrrole-2,4-dicarboxylic acid under ultrasonication and studied their antimicrobial and cytotoxic …
Number of citations: 3 www.tandfonline.com
N Patel - 2005 - search.proquest.com
This thesis is divided into three separate parts. In first part, the process development of various anti-viral pyrrolo-triazine derivatives from N-aminated heterocycles under phase transfer …
Number of citations: 2 search.proquest.com
SR Cherukuri - 2005 - search.proquest.com
We have examined the possibility of an environmentally friendly process related to the synthesis of pyrrole derivatives reported by Derek HR Barton 4m, P but incorporating alternative …
Number of citations: 2 search.proquest.com
G Meng, ML Zheng, M Wang - Organic Preparations and …, 2011 - Taylor & Francis
2, 4-Dimethylpyrrole (1) is a very important intermediate in the synthesis of fluorescent molecules (such as BODIPY), 1, 2 the new tyrosine kinase inhibitor (such as sunitinib), 3–5 anti-…
Number of citations: 13 www.tandfonline.com
PC Tang, YD Su, J Feng, JH Fu, JL Yang… - Journal of Medicinal …, 2010 - ACS Publications
The inhibition of receptor tyrosine kinases (RTKs) has become a successful approach in the development of anticancer agents. Many potent small-molecule kinase inhibitors have been …
Number of citations: 58 pubs.acs.org
SH Olson, LH Slossberg - Tetrahedron letters, 2003 - Elsevier
A concise synthesis of the antibiotic coumermycin A 1 , a natural product isolated from streptomyces, was achieved. In a key step, a selectively protected noviose sugar was prepared …
Number of citations: 15 www.sciencedirect.com
A Bhattacharya, NC Patel, RE Plata, M Peddicord… - Tetrahedron letters, 2006 - Elsevier
An efficient, one-pot, phase transfer N-amination technology was developed. The protocol utilizes chloramine, an inexpensive and safe electrophilic aminating agent potentially viable …
Number of citations: 15 www.sciencedirect.com

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